![molecular formula C10H14N6 B1432245 N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine CAS No. 1706435-56-4](/img/structure/B1432245.png)
N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine
Overview
Description
“N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine” is a chemical compound with the molecular formula C10H14N6. It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The process typically involves a series of reactions, including the formation of a precipitate that is filtered off, washed with water, and dried .Molecular Structure Analysis
The molecular structure of “N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine” can be analyzed using techniques such as NMR spectroscopy . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule, respectively .Chemical Reactions Analysis
The chemical reactions involving “N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine” can be studied using various analytical techniques . The results can provide insights into the reactivity of the compound and its potential uses.Physical And Chemical Properties Analysis
The physical and chemical properties of “N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine” can be determined using various analytical techniques . These properties include its molecular weight, which is 218.26 g/mol.Scientific Research Applications
Synthesis of Imidazole Derivatives
Imidazole derivatives are known for their therapeutic potential, and the compound can serve as a precursor in their synthesis . The imidazole ring is a crucial component in many pharmaceuticals, and its derivatives are explored for their antibacterial, antifungal, and anticancer properties.
Agricultural Chemical Research
This compound has been identified to have a pronounced stimulating effect on plant growth . It can be used in the development of new agrochemicals aimed at increasing crop yields and enhancing resistance to environmental stress.
Selective Inhibition Research
The structure of this compound suggests potential as a starting point for the design of selective inhibitors, such as those targeting the p70S6Kβ enzyme . This could have implications in cancer treatment, where selective inhibition of certain enzymes is crucial.
Molecular Formula Studies
Synthetic Intermediate for Research
This compound is used as a synthetic intermediate in various chemical syntheses . Its reactivity and functional groups make it a valuable building block in medicinal chemistry.
Biological Activity Screening
Derivatives of this compound have been synthesized and screened for biological activity . This includes evaluating their potential as therapeutic agents or as compounds with other biological effects.
properties
IUPAC Name |
N'-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-8-4-7-16(15-8)10-3-2-9(13-14-10)12-6-5-11/h2-4,7H,5-6,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUQXPDMDAWQFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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